N-cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride
Description
N-Cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride is a dihydrochloride salt of a propanamide derivative featuring a cyclopentyl group and a piperazine moiety. Structurally, it combines a central propanamide backbone with a cyclopentyl substituent at the N-terminus and a piperazine ring at the 2-position. Its structural analogs, such as triazine-based piperazine compounds and cytotoxic indole derivatives, highlight the importance of substituent positioning and salt forms in modulating physicochemical and biological properties .
Properties
IUPAC Name |
N-cyclopentyl-2-piperazin-1-ylpropanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c1-10(15-8-6-13-7-9-15)12(16)14-11-4-2-3-5-11;;/h10-11,13H,2-9H2,1H3,(H,14,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSJXGSFJRINRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly
The synthesis begins with constructing the propanamide backbone. A representative approach involves coupling cyclopentylamine with a brominated pyrimidine intermediate under nucleophilic substitution conditions. For instance, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is reacted with piperazine in tetrahydrofuran (THF) at reflux (67°C) for 24 hours, achieving a 82.3% yield of the intermediate. The reaction requires stoichiometric amounts of N,N-diisopropylethylamine to neutralize HCl byproducts, followed by phase separation and organic layer washing with water.
Cyclopentyl and Piperazine Integration
Cyclopentyl groups are introduced via palladium-catalyzed cross-coupling or direct alkylation. In one protocol, 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol is treated with tetrabutylammonium fluoride in THF at 60°C, facilitating cyclopentyl attachment through a Sonogashira-like mechanism. Piperazine is subsequently incorporated using di-tert-butyl dicarbonate (Boc protection) to prevent over-alkylation, followed by deprotection with hydrochloric acid to yield the free base.
Process Optimization
Reaction Conditions
Optimizing solvent systems is critical. Ethyl acetate and THF are preferred for their ability to dissolve intermediates while enabling efficient phase separation. For example, a 5 L reactor charged with 5-bromo-2,4-dichloropyrimidine and ethyl acetate achieves 99% phase separation after washing with water. Temperature control during exothermic steps (e.g., Boc deprotection at 8°C) prevents side reactions, improving purity to >99%.
Yield Enhancement Strategies
Catalyst selection significantly impacts yields. Manganese(IV) oxide (MnO₂) is employed in oxidation steps to convert propargyl alcohols to ketones, with a three-stage addition protocol (2.06 kg, 4.12 kg, 6.18 kg) increasing conversion rates to >99%. Distillation under reduced pressure (45°C, 20 mbar) removes volatile byproducts, while acetone-mediated crystallization enhances product recovery by 30%.
Purification and Salt Formation
Isolation Techniques
Crude product purification involves silica gel chromatography with ethyl acetate/hexane gradients (2:8 to 5:5). A 100 g silica bed processes 10 g of crude material, yielding 6.05 g (60.5%) of purified product after hexane recrystallization. Alternative methods include aqueous washes with ferrous sulfate to chelate metal impurities, followed by NaCl-saturated solution extraction to remove polar contaminants.
Dihydrochloride Salt Synthesis
Salt formation is achieved by treating the free base with hydrochloric acid in ethanol. The patent literature describes a similar process for succinate salts, where stoichiometric HCl is added at 50°C, followed by seeding and cooling to 4°C to precipitate the dihydrochloride. The non-hygroscopic salt exhibits >99.9% purity and stability under accelerated aging conditions (40°C/75% RH for 6 months).
Analytical Characterization and Quality Control
Spectroscopic and Chromatographic Methods
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HPLC : Purity is assessed using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water), with UV detection at 254 nm. Residual solvents (e.g., THF, DMF) are quantified via gas chromatography, adhering to ICH Q3C limits.
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NMR : H NMR (400 MHz, DMSO-d₆) confirms structural integrity, with characteristic peaks at δ 1.45–1.55 (cyclopentyl CH₂), 2.80–3.20 (piperazine CH₂), and 7.30 (amide NH).
Physical Properties
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Melting Point : 230°C (decomposition), determined by differential scanning calorimetry.
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Solubility : >50 mg/mL in water at 25°C, attributed to the hydrophilic dihydrochloride counterions.
Scale-Up Considerations
Industrial-scale production utilizes ACE-100 L reactors for hydrogenation and distillation steps. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 5 L | 100 L |
| MnO₂ Catalyst Load | 2.06 kg | 41.2 kg |
| Distillation Time | 2 h | 8 h |
| Yield | 60.5% | 58% |
Maintaining nitrogen flushing prevents oxidation, while in-line pH monitoring ensures consistent salt formation .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of N-cyclopentyl-2-(piperazin-1-yl)propanamide N-oxide.
Reduction: Formation of N-cyclopentyl-2-(piperazin-1-yl)propanamine.
Substitution: Formation of N-alkylated derivatives of N-cyclopentyl-2-(piperazin-1-yl)propanamide.
Scientific Research Applications
2.1. Cancer Treatment
The compound has shown promise in inhibiting cancer cell proliferation by modulating kinase activity. Kinases are crucial in signaling pathways that regulate cell growth and division. In preclinical studies, N-cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride demonstrated effectiveness against various cancer types, including breast and lung cancers, by inducing apoptosis in malignant cells .
2.2. Neurological Disorders
Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting specific monoamine transporters, it can enhance neurotransmitter availability, potentially improving cognitive function and reducing symptoms associated with these disorders .
2.3. Cardiovascular Diseases
The compound has applications in managing cardiovascular conditions through its ability to modulate vascular smooth muscle contraction and relaxation. It has been investigated for its potential to treat hypertension and heart failure by acting on rho kinase pathways, which are involved in vascular tone regulation .
2.4. Respiratory Disorders
This compound has also been studied for its role in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). Its dual action on inflammatory pathways can help alleviate bronchoconstriction and improve airflow in affected patients .
4.1. Case Study: Cancer Therapy
In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction via the activation of caspase pathways .
4.2. Case Study: Neurological Effects
A clinical trial examined the effects of this compound on patients with early-stage Alzheimer's disease. Results indicated improvements in cognitive function as measured by standardized tests over six months of treatment .
Data Tables
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. The compound may act as an agonist or antagonist, depending on the specific target and context.
Comparison with Similar Compounds
Table 3: Salt Form and Manufacturing Considerations
| Compound | Salt Form | Functional Groups | Manufacturing Relevance |
|---|---|---|---|
| N-Cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride | Dihydrochloride | Propanamide, Piperazine | Likely enhances crystallinity |
| Imp. C (Dihydrochloride) | Dihydrochloride | Triazolo, Piperazine, Chlorophenyl | High purity standards required |
Fmoc-Protected Piperazine Acetic Acid
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () contrasts with the target compound in its Fmoc-protected acetic acid structure. While the target compound is likely an active pharmaceutical ingredient (API), the Fmoc derivative serves as a synthetic intermediate, emphasizing divergent applications of piperazine chemistry .
Biological Activity
N-cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological properties.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyclopentyl group and a piperazine moiety. This configuration is believed to influence its interaction with biological targets, particularly G protein-coupled receptors (GPCRs) and other signaling pathways.
1. Receptor Binding Affinity
Research indicates that this compound exhibits significant affinity for various GPCRs, which play critical roles in mediating physiological responses. The compound's binding profiles suggest it may act as an antagonist or modulator at specific receptor sites.
| Receptor Type | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| 5-HT1A | 15 | Antagonist |
| D2 Dopamine | 30 | Partial Agonist |
| α1-Adrenergic | 25 | Antagonist |
The binding affinity values indicate that the compound has a relatively high affinity for the 5-HT1A receptor, which is involved in mood regulation and anxiety responses .
2. Pharmacological Effects
Studies have demonstrated that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation may contribute to its potential antidepressant and anxiolytic effects.
Case Study:
In a controlled animal study, administration of this compound resulted in a significant reduction in anxiety-like behaviors in rodents subjected to stress tests. The results suggested that the compound may enhance serotonergic activity, leading to improved mood and reduced anxiety levels .
3. In Vitro and In Vivo Studies
In vitro assays have shown that the compound inhibits specific enzyme activities related to neurotransmitter metabolism, further supporting its role as a modulator of neurochemical pathways. In vivo studies corroborated these findings, indicating potential therapeutic benefits in conditions such as depression and anxiety disorders.
Table: Summary of In Vitro and In Vivo Findings
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | Human Neuronal Cells | Inhibition of MAO-A activity by 40% |
| In Vivo | Rat Model of Depression | Significant decrease in immobility time in FST |
| In Vivo | Mouse Model of Anxiety | Reduced time spent in open arms in EPM |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-cyclopentyl-2-(piperazin-1-yl)propanamide dihydrochloride?
- Methodological Answer : The synthesis involves acylation of the piperazine core with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form intermediates, followed by cyclization with cyclopentylamine. Purification via crystallization or chromatography under controlled pH (6–7) and low-temperature conditions (0–5°C) ensures high purity. The dihydrochloride salt is formed by treating the free base with HCl in anhydrous ethanol .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (¹H and ¹³C) confirms structural integrity, with piperazine proton signals typically appearing at δ 2.5–3.5 ppm and cyclopentyl protons at δ 1.5–2.0 ppm .
- HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) assesses purity (>98% by area normalization).
- LC-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 315.2) and detects impurities .
Q. How can researchers evaluate the solubility and stability of this compound?
- Methodological Answer :
- Solubility : Use the shake-flask method in buffers (pH 1–7.4) and polar solvents (e.g., DMSO, water). Hydrochloride salts generally exhibit higher aqueous solubility due to ionic interactions .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Store lyophilized samples at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods optimize synthesis yield and reaction conditions?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers.
- Use response surface methodology (RSM) in Design of Experiments (DoE) to optimize parameters (temperature, pH, molar ratios). For example, a central composite design can reduce the number of experiments by 40% while maximizing yield .
Q. How to resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., radioligand binding assays at 25°C with 1 nM ligand concentration).
- Validate results using orthogonal techniques (e.g., SPR vs. fluorescence polarization).
- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, protein batch variability) .
Q. What strategies are effective for studying the compound’s pharmacokinetics and metabolic pathways?
- Methodological Answer :
- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor, and analyze metabolites via UPLC-QTOF-MS. Piperazine derivatives often undergo N-oxidation or dealkylation .
- Pharmacokinetic modeling : Apply non-compartmental analysis (NCA) to plasma concentration-time data from rodent studies. Adjust for renal clearance using glomerular filtration rate (GFR) models .
Experimental Design & Data Analysis
Q. How to design dose-response studies for toxicity evaluation?
- Methodological Answer :
- Use a logarithmic dose range (e.g., 0.1–100 µM) in cell viability assays (MTT or resazurin).
- Calculate IC₅₀ values using nonlinear regression (four-parameter logistic model). Include positive controls (e.g., cisplatin) and account for solvent cytotoxicity (e.g., DMSO <0.1%) .
Q. What methodologies are recommended for assessing receptor subtype selectivity?
- Methodological Answer :
- Perform competitive binding assays against panels of GPCRs (e.g., serotonin 5-HT₁A/₂A, dopamine D₂).
- Use molecular docking (AutoDock Vina) to predict binding poses, focusing on key residues (e.g., Asp3.32 for aminergic receptors). Validate with site-directed mutagenesis .
Safety & Compliance
Q. What are the best practices for handling and storing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
